molecular formula C18H28N2O2 B4463634 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide

4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide

Cat. No. B4463634
M. Wt: 304.4 g/mol
InChI Key: GSLYIRGKVPDPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide, also known as EPPB, is a small molecule that has shown promising results in scientific research. EPPB is a benzamide derivative that acts as an inhibitor of the protein-protein interaction between FKBP51 and the glucocorticoid receptor (GR). This interaction is known to play a crucial role in the regulation of the stress response, and the inhibition of this interaction has potential therapeutic applications in the treatment of stress-related disorders.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide involves the inhibition of the protein-protein interaction between FKBP51 and the GR. This interaction is known to play a crucial role in the regulation of the stress response. By inhibiting this interaction, 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide can reduce the stress response and potentially alleviate the symptoms of stress-related disorders.
Biochemical and Physiological Effects
4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide can reduce the levels of cortisol, a hormone that is released in response to stress. 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has also been shown to reduce the levels of inflammatory cytokines, which are known to play a role in the development of stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide in lab experiments is its specificity for the interaction between FKBP51 and the GR. This specificity allows for targeted inhibition of the stress response, which can be useful in studying the underlying mechanisms of stress-related disorders. However, one limitation of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.

Future Directions

There are a number of future directions for research on 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide. One potential direction is the development of more potent inhibitors of the FKBP51-GR interaction. This could potentially lead to more effective treatments for stress-related disorders. Another potential direction is the investigation of the effects of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide on other physiological processes, such as inflammation and immune function. Finally, further research is needed to fully understand the potential therapeutic applications of 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide in the treatment of stress-related disorders.

Scientific Research Applications

4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide has been extensively studied in scientific research, particularly in the field of stress-related disorders. Studies have shown that 4-ethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide can effectively block the interaction between FKBP51 and the GR, leading to a reduction in the stress response. This has potential therapeutic applications in the treatment of stress-related disorders such as depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

4-ethoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-22-17-7-5-16(6-8-17)18(21)19-11-4-12-20-13-9-15(2)10-14-20/h5-8,15H,3-4,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLYIRGKVPDPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCCN2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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